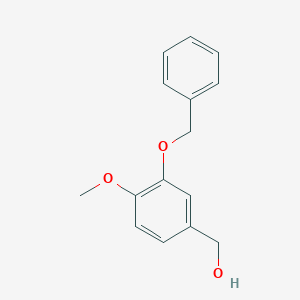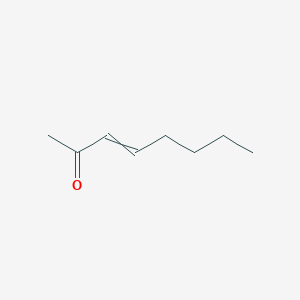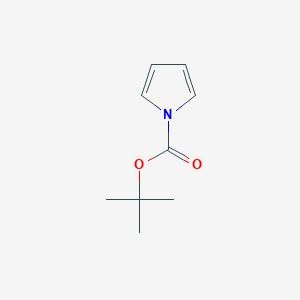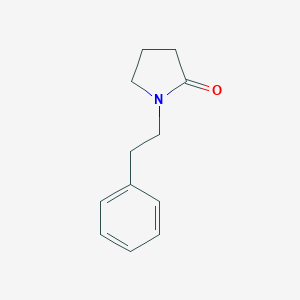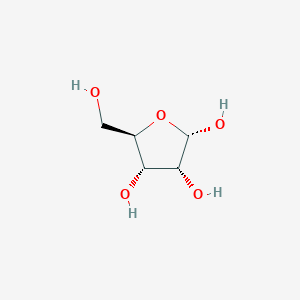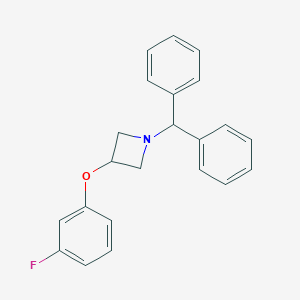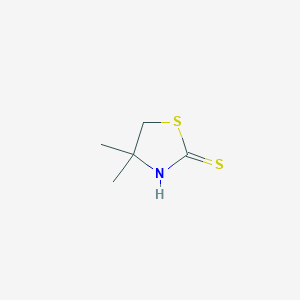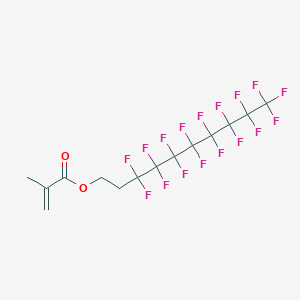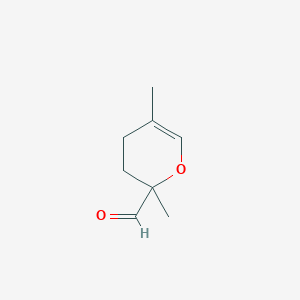
4-Bromo-2-(trifluoromethyl)pyridine
Descripción general
Descripción
“4-Bromo-2-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 887583-90-6 . It has a molecular weight of 226 and its IUPAC name is 4-bromo-2-(trifluoromethyl)pyridine . It is stored in a dark place, under an inert atmosphere, at 2-8°C . The compound is in liquid form .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, including “4-Bromo-2-(trifluoromethyl)pyridine”, has been discussed in several studies .Aplicaciones Científicas De Investigación
Agrochemicals
Scientific Field
Application Summary
Trifluoromethylpyridine (TFMP) derivatives, including 4-Bromo-2-(trifluoromethyl)pyridine, are widely used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the available resources. However, the use of these compounds in the agrochemical industry typically involves their incorporation into pesticides and other crop protection products .
Results or Outcomes
Since the introduction of Fluazifop-butyl, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . This suggests that these compounds have been effective in protecting crops from pests .
Pharmaceuticals
Scientific Field
Application Summary
Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the available resources. However, the use of these compounds in the pharmaceutical industry typically involves their incorporation into medicinal products .
Results or Outcomes
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .
Treatment and Prevention of Neurodegenerative Diseases
Scientific Field
Application Summary
4-Bromo-2-(trifluoromethyl)pyridine is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases . It is also used in the synthesis of a potent and selective Class IIa histone deacetylase inhibitors as a potential therapy for Huntington’s disease .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the available resources. However, the use of these compounds in medical research typically involves their incorporation into experimental treatments .
Results or Outcomes
The outcomes of these applications are not detailed in the available resources. However, the fact that these compounds are being used in the development of treatments for serious diseases suggests that they have shown promise in preliminary studies .
Veterinary Medicine
Scientific Field
Application Summary
Two veterinary products containing the trifluoromethylpyridine (TFMP) moiety have been granted market approval . The specific applications of these products are not detailed in the available resources.
Methods of Application
The specific methods of application or experimental procedures are not detailed in the available resources. However, the use of these compounds in the veterinary industry typically involves their incorporation into medicinal products .
Results or Outcomes
The outcomes of these applications are not detailed in the available resources. However, the fact that these compounds are being used in the development of treatments for animals suggests that they have shown promise in preliminary studies .
Functional Materials
Scientific Field
Application Summary
Many recent advances in the functional materials field have been made possible by the development of organic compounds containing fluorine . Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many functional materials .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the available resources. However, the use of these compounds in the functional materials field typically involves their incorporation into various materials .
Results or Outcomes
The outcomes of these applications are not detailed in the available resources. However, the fact that these compounds are being used in the development of functional materials suggests that they have shown promise in preliminary studies .
Pesticides
Scientific Field
Application Summary
With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many pesticides .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the available resources. However, the use of these compounds in pesticide development typically involves their incorporation into various pesticides .
Results or Outcomes
The outcomes of these applications are not detailed in the available resources. However, the fact that these compounds are being used in the development of pesticides suggests that they have shown promise in preliminary studies .
Synthesis of Pyrazolopyridines
Scientific Field
Application Summary
4-Bromo-2-(trifluoromethyl)pyridine is used in the preparation of pyrazolopyridines . Pyrazolopyridines are a class of organic compounds that have shown promise in various fields, including medicinal chemistry .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the available resources. However, the use of these compounds in organic chemistry typically involves their incorporation into various synthetic routes .
Results or Outcomes
The outcomes of these applications are not detailed in the available resources. However, the fact that these compounds are being used in the synthesis of pyrazolopyridines suggests that they have shown promise in preliminary studies .
Prevention of Diseases Spread by Mosquitoes
Scientific Field
Application Summary
With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the available resources. However, the use of these compounds in public health typically involves their incorporation into various pesticides .
Propiedades
IUPAC Name |
4-bromo-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-4-1-2-11-5(3-4)6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLLEZOPZRBCOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634100 | |
| Record name | 4-Bromo-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(trifluoromethyl)pyridine | |
CAS RN |
887583-90-6 | |
| Record name | 4-Bromo-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



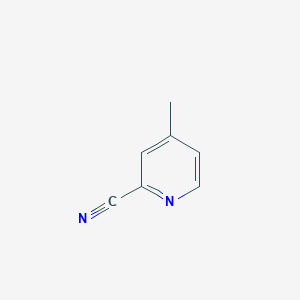
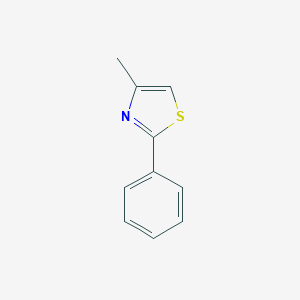
![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B154497.png)
